N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 892278-26-1
Cat. No.: VC6987315
Molecular Formula: C26H20ClN3O4S
Molecular Weight: 505.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892278-26-1 |
|---|---|
| Molecular Formula | C26H20ClN3O4S |
| Molecular Weight | 505.97 |
| IUPAC Name | N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H20ClN3O4S/c1-2-33-19-13-11-18(12-14-19)30-25(32)24-23(20-5-3-4-6-21(20)34-24)29-26(30)35-15-22(31)28-17-9-7-16(27)8-10-17/h3-14H,2,15H2,1H3,(H,28,31) |
| Standard InChI Key | ZJURBIDXEJDMDR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl |
Introduction
The compound N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a benzofuro ring system fused with a pyrimidine moiety, along with a 4-ethoxyphenyl substituent and a 4-chlorophenyl group attached to an acetamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to known bioactive molecules.
Synthesis and Reactions
The synthesis of such complex organic compounds typically involves multi-step reactions. While specific synthetic pathways for N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide are not detailed, similar compounds often utilize techniques such as nucleophilic substitution and condensation reactions.
Research Findings and Data
Given the lack of specific data on N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, we can look at related compounds for insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume